Pyrroxamycin
Overview
Description
Pyrroxamycin is a new antibiotic that was discovered in a strain of streptomycete . It was found to be produced by the Streptomyces sp. S46506 . Pyrroxamycin is active against Gram-positive bacteria and dermatophytes .
Synthesis Analysis
Pyrroxamycin was isolated from the culture broth of Streptomyces sp. S46506 . The chemical structure was determined to be 4,5-dichloro-2-(6’,8’-dichloro-4’,3’-benzodioxin-4’-yl)-3-nitropyrrole by its chemical character and XH and 13C NMR spectral analysis .
Molecular Structure Analysis
The molecular structure of Pyrroxamycin is 4,5-dichloro-2-(6’,8’-dichloro-4’,3’-benzodioxin-4’-yl)-3-nitropyrrole . Its molecular formula is C12H6Cl4N2O4 .
Scientific Research Applications
Antibacterial Properties
Pyrroxamycin, identified and isolated from a strain of Streptomyces sp. S46506, has shown significant activity against Gram-positive bacteria and dermatophytes. Its chemical structure, determined through spectral analysis, is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropy rrole. This discovery has added a valuable compound to the arsenal of antibiotics, particularly against specific bacterial strains (Yano et al., 1987).
Potential in Cancer Therapy
The pyrrolo[1,4]benzodiazepines (PBDs), a category to which pyrroxamycin belongs, have been extensively researched for their potential in treating cancers. The interest in PBDs surged following the discovery of the antitumor antibiotic anthramycin in the 1960s. Since then, nearly 60 PBD natural products have been isolated and evaluated for their biological activity against cancer. Pyrroxamycin, as a part of this family, is included in the ongoing research and development of anticancer agents (Sakaine et al., 2021).
Biosynthetic Research
Studies on biosynthesis have been significant in understanding pyrroxamycin and related compounds. For example, insights into pyrroindomycin biosynthesis revealed a uniform paradigm for tetramate/tetronate formation. This research highlighted the enzymatic process involved in building the 5-membered heterocycle, which is a characteristic feature of compounds like pyrroxamycin. Understanding these pathways is crucial for potential synthetic modifications and therapeutic applications of such compounds (Wu et al., 2012).
Role in Antibiotic Biosynthesis
The role of pyrroxamycin and similar compounds in antibiotic biosynthesis has also been a subject of study. For instance, the biosynthetic gene cluster for pyridomycin, a structurally unique antimycobacterial compound, was identified, offering insights into the complex biosynthetic pathways of these antibiotics. This understanding could aid in the development of new antibiotics or the enhancement of existing ones, which may include pyrroxamycin derivatives (Huang et al., 2011).
Potential for DNA Interaction Studies
Pyrroxamycin, as part of the PBD family, has also been studied for its interactions with DNA. This research has implications for understanding the mechanism of action of these compounds at the molecular level, which is vital for their application in cancer therapy and other medical uses (Petrusek et al., 1981).
Safety And Hazards
The safety data sheet for Pyrroxamycin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRKSFMHRXAFA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140134 | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrroxamycin | |
CAS RN |
105888-54-8 | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105888-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrroxamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROXAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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